苯基(4-(6-丙氧基嘧啶-3-基)哌嗪-1-基)甲苯酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

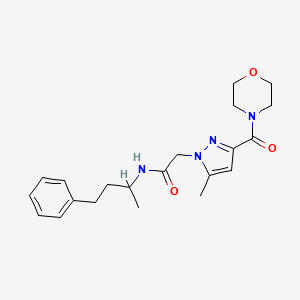

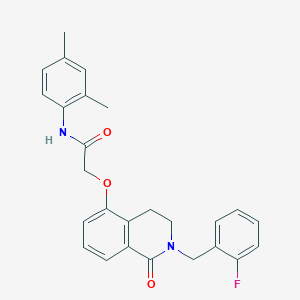

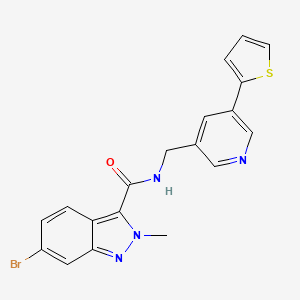

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride, also known as PPOP, is a compound with potential applications in various fields of research and industry. It is a derivative of phenyl (piperazin-1-yl)methanone, which has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

科学研究应用

分析化学应用

- 气相色谱测定:已使用气相色谱分析了相关的嘧啶酮化合物吡唑酮,以确定其在技术产品中的含量,突出了可用于类似化合物(如苯基(4-(6-丙氧基嘧啶-3-基)哌嗪-1-基)甲苯酮盐酸盐)的纯度和定量分析方法 (Výboh、Michálek、Šustek 和 Bátora,1974)。

药理研究

- 钙通道阻滞剂:相关化合物 HYP-10 是一种 T 型钙通道阻滞剂,作为伤害感受性和炎症性止痛药以及大鼠模型中的镇痛药显示出前景。这表明苯基(4-(6-丙氧基嘧啶-3-基)哌嗪-1-基)甲苯酮盐酸盐在疼痛管理研究中具有潜在应用 (Noh、Kim、Kam、Choo、Lee 和 Kang,2011)。

有机合成和药物化学

镇痛和抗炎剂的合成:已合成芳基嘧啶酮的曼尼希碱并检查了它们的镇痛和抗炎活性。这表明苯基(4-(6-丙氧基嘧啶-3-基)哌嗪-1-基)甲苯酮盐酸盐有可能作为开发新药物的前体或中间体 (Gökçe、Bakir、Şahin、Kuepeli 和 Yeşilada,2005)。

组胺 H3 受体拮抗剂:苯基(哌嗪-1-基)甲苯酮已在临床上被表征为组胺 H3 受体拮抗剂,从而发现了具有最佳作用持续时间的促醒活性化合物。这突出了苯基(4-(6-丙氧基嘧啶-3-基)哌嗪-1-基)甲苯酮盐酸盐在开发与觉醒相关的疾病治疗中的潜力 (Letavic 等人,2015)。

作用机制

Target of Action

Similar compounds, such as phenyl(piperazin-1-yl)methanone derivatives, have been identified as inhibitors of monoacylglycerol lipase (magl) . MAGL is an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it is involved in many pathologies, including neurodegenerative diseases, cancer, and chronic pain .

Mode of Action

Based on the action of similar compounds, it may act as a reversible inhibitor of its target enzyme, magl The inhibition of MAGL leads to an increase in the levels of 2-AG, an endocannabinoid that has various physiological roles, including modulation of pain, inflammation, and neuroprotection .

Biochemical Pathways

The compound likely affects the endocannabinoid system, specifically the biochemical pathway involving the enzyme MAGL and the endocannabinoid 2-AG . By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes.

Result of Action

The result of the compound’s action would likely be an increase in the levels of 2-AG, leading to enhanced activation of cannabinoid receptors . This could have various effects at the molecular and cellular level, depending on the specific physiological processes modulated by these receptors. For example, it could potentially lead to reduced pain and inflammation, neuroprotection, and inhibition of cancer cell proliferation .

属性

IUPAC Name |

phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNPQZPDBGKNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B2363242.png)